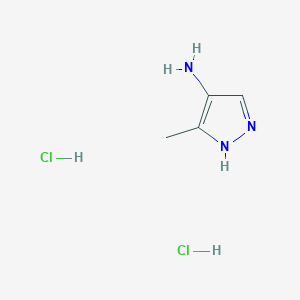

3-methyl-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

5-methyl-1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-3-4(5)2-6-7-3;;/h2H,5H2,1H3,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNDZAPAEACKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854698-16-1 | |

| Record name | 3-methyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-methyl-1H-pyrazol-4-amine dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, scientifically grounded protocol for the synthesis and characterization of 3-methyl-1H-pyrazol-4-amine dihydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deeper understanding of the chemical principles and experimental nuances that ensure a successful and reproducible outcome. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering the synthesis of its key derivatives is fundamental to the development of novel therapeutics.

Strategic Overview: The Path to a Privileged Scaffold

The synthesis of this compound is a multi-stage process that begins with the construction and subsequent functionalization of the pyrazole ring. The chosen synthetic pathway prioritizes efficiency, scalability, and the isolation of a high-purity final product. The overall strategy involves the initial formation of a nitrated pyrazole intermediate, followed by the reduction of the nitro group to the desired amine, and concluding with the formation of the stable dihydrochloride salt.

Figure 1: A high-level overview of the synthetic workflow.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

The initial and critical step is the regioselective nitration of the pyrazole ring. A common and effective method involves the direct nitration of 3-methyl-1H-pyrazole using a mixture of concentrated sulfuric acid and fuming nitric acid.[1] The conditions must be carefully controlled to favor the formation of the 4-nitro isomer.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Slowly add 3-methyl-1H-pyrazole (8.21 g, 0.1 mol) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (19.3 mL, 0.30 mol) while cooling in an ice bath.[2]

-

Nitration: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). The precipitated product is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum. The melting point of the resulting 3-methyl-4-nitro-1H-pyrazole should be approximately 133 °C.[3]

Expertise & Causality: The use of a strong acid mixture protonates the pyrazole ring, making it less susceptible to oxidation by nitric acid and directing the electrophilic nitronium ion (NO₂⁺) to the C4 position. The low temperature is crucial to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts. The aqueous work-up serves to quench the reaction and precipitate the product, which is sparingly soluble in water.

Part 2: Reduction to 3-methyl-1H-pyrazol-4-amine

The reduction of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high efficiency.

Experimental Protocol:

-

Reaction Setup: To a Parr hydrogenation apparatus or a similar pressure vessel, add 3-methyl-4-nitro-1H-pyrazole (12.7 g, 0.1 mol), ethanol (150 mL), and 10% Palladium on carbon (Pd/C) (50% wet, 1.0 g).

-

Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi. Stir the mixture vigorously at room temperature.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

-

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-methyl-1H-pyrazol-4-amine as an oil or a low-melting solid.

Trustworthiness & Self-Validation: The complete removal of the palladium catalyst is critical, as it is pyrophoric. A thorough filtration through Celite is a self-validating step; a clear, particle-free filtrate indicates successful catalyst removal. The disappearance of the starting material can be confirmed by thin-layer chromatography (TLC).

Part 3: Dihydrochloride Salt Formation

The final step involves converting the free amine, which may be unstable and difficult to handle, into its stable dihydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude 3-methyl-1H-pyrazol-4-amine in anhydrous isopropanol (100 mL).

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until the solution is acidic (pH ~1-2, checked with pH paper).

-

Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution. Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.

-

Drying: Dry the white solid under vacuum to a constant weight.

Expertise & Causality: The use of anhydrous solvents is essential to prevent the incorporation of water into the salt, which could affect its stability and physical properties. The dihydrochloride salt is significantly less soluble in organic solvents than the free base, leading to its precipitation. This step also serves as a final purification method.

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Their unique structural features and synthetic accessibility have led to their incorporation into numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt, offering insights valuable for its application in research and drug development. While extensive data is available for the free base, specific experimental values for the dihydrochloride salt are less prevalent in public literature. This document will therefore present the available data for the free base and extrapolate the expected properties of the dihydrochloride salt based on fundamental chemical principles.

Chemical Identity and Structure

The foundational structure is the 3-methyl-1H-pyrazol-4-amine free base. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyrazole ring and the amino group by two equivalents of hydrochloric acid.

Molecular Formula: C₄H₇N₃ · 2HCl

Molecular Weight: 170.04 g/mol (for the dihydrochloride salt); 97.12 g/mol (for the free base)[3]

CAS Number: 113140-10-6 (for the free base)[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Data for the Free Base (3-Methyl-1H-pyrazol-4-amine)

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [3] |

| Molecular Weight | 97.12 g/mol | [3] |

| Boiling Point | 309.4 °C at 760 mmHg (predicted) | [4] |

| Flash Point | 166.5 °C (predicted) | [4] |

| Density | 1.221 g/cm³ (predicted) | [4] |

| LogP | -0.1 (predicted) | [3] |

| pKa | Not experimentally determined | |

| Vapor Pressure | 0.000639 mmHg at 25°C (predicted) | [4] |

| Refractive Index | 1.617 (predicted) | [4] |

Properties of the Dihydrochloride Salt

The formation of a dihydrochloride salt significantly alters the physicochemical properties of the parent compound, primarily by increasing its polarity and aqueous solubility.

-

Solubility: The dihydrochloride salt is anticipated to have high solubility in water and other polar protic solvents. The protonated nitrogens and the chloride counter-ions readily interact with water molecules, facilitating dissolution. Its solubility in non-polar organic solvents is expected to be low.

-

pKa: The pKa values of the protonated species are crucial for understanding the ionization state of the molecule at different pH values. The pyrazole ring itself is weakly basic.[1] The presence of the amino group at the 4-position increases the basicity. The dihydrochloride salt will have two pKa values corresponding to the two protonated nitrogen atoms. These values will dictate the pH-solubility profile and the interaction with biological targets.

-

Stability: Hydrochloride salts are generally stable under normal storage conditions. However, the stability of this compound should be assessed under various stress conditions, such as heat, light, and humidity, to determine its shelf-life and appropriate storage requirements. Pyrazoles are generally stable to oxidation but can be susceptible to degradation under harsh acidic or basic conditions.[1]

Synthesis and Characterization

The synthesis of 4-aminopyrazoles typically involves the construction of the pyrazole ring from appropriate precursors. A common strategy is the reaction of a β-ketonitrile with a hydrazine derivative.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-4-amine (General Procedure)

This protocol is a generalized representation based on common pyrazole syntheses and should be optimized for specific laboratory conditions.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketonitrile (e.g., α-cyanoacetone) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocol: Preparation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified 3-methyl-1H-pyrazol-4-amine free base in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

-

Acidification: To the stirred solution, add two equivalents of a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise.

-

Precipitation: The dihydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain the final product.

Characterization Methods

The identity and purity of this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The proton and carbon signals will show characteristic shifts and coupling patterns consistent with the pyrazole ring and its substituents.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H stretches from the pyrazole ring and the amino group, and C=N and C=C stretching vibrations of the aromatic ring.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be used to confirm the empirical formula of the dihydrochloride salt.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would typically be employed.

Applications in Drug Discovery and Development

Pyrazole derivatives are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The 3-methyl-1H-pyrazol-4-amine scaffold can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group at the 4-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used and to handle the compound in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. While specific experimental data for the dihydrochloride salt is limited, its physicochemical properties can be inferred from the data available for the free base and the general characteristics of pyrazole hydrochlorides. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental characterization of the dihydrochloride salt is warranted to fully elucidate its properties and facilitate its broader application.

References

-

PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-METHYL-1H-PYRAZOL-4-AMINE | CAS#:113140-10-6. [Link]

- International Journal of Pharmaceutical Sciences Review and Research.

- ResearchGate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

-

PubChem. 1H-Pyrazole, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

- Research and Reviews: Journal of Pharmaceutical and Biological Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-1H-PYRAZOL-4-AMINE | CAS#:113140-10-6 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine Dihydrochloride: A Key Building Block for Drug Discovery

This guide provides an in-depth technical overview of 3-methyl-1H-pyrazol-4-amine dihydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, structure, synthesis, and its burgeoning applications as a privileged scaffold in medicinal chemistry.

Chemical Identity and Structure

While 3-methyl-1H-pyrazol-4-amine is readily available, its dihydrochloride salt is often prepared in situ for specific synthetic applications.

CAS Number: The CAS number for the parent compound, 3-methyl-1H-pyrazol-4-amine, is 113140-10-6.[1] A dedicated CAS number for the dihydrochloride salt is not consistently reported in major chemical databases, suggesting it is typically generated as needed from the free base.

Structure and Properties:

The core of the molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the pyrazole ring and the amino group by two equivalents of hydrochloric acid. This salt form generally exhibits enhanced solubility in aqueous media compared to the free base, a crucial property for many biological and synthetic applications.

| Property | Value | Source |

| Molecular Formula (Free Base) | C4H7N3 | [1] |

| Molecular Weight (Free Base) | 97.12 g/mol | [1] |

| IUPAC Name (Free Base) | 3-methyl-1H-pyrazol-4-amine | [1] |

| Molecular Formula (Dihydrochloride) | C4H9Cl2N3 | Inferred |

| Molecular Weight (Dihydrochloride) | 170.04 g/mol | Inferred |

Structural Elucidation:

The structure of pyrazole derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography provides definitive information on the solid-state conformation.[4][5] For 3-methyl-1H-pyrazol-4-amine, the key spectroscopic signatures would include characteristic shifts for the pyrazole ring protons and carbons, the methyl group, and the amine protons.

Caption: 2D structure of 3-methyl-1H-pyrazol-4-amine.

Synthesis of the Pyrazole Core

The synthesis of the 3-methyl-1H-pyrazol-4-amine core can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of a β-ketonitrile with hydrazine.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

-

Step 1: Synthesis of 3-methyl-5-amino-1H-pyrazole. To a solution of acetoacetonitrile in a suitable solvent such as ethanol, hydrazine hydrate is added dropwise. The reaction mixture is then typically heated under reflux. The cyclization reaction yields a mixture of aminopyrazole isomers, with 3-methyl-5-amino-1H-pyrazole being a major product.

-

Step 2: Nitration. The aminopyrazole is subjected to nitration, often using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position of the pyrazole ring.

-

Step 3: Reduction of the Nitro Group. The resulting 4-nitro-3-methyl-1H-pyrazole is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Step 4: Formation of the Dihydrochloride Salt. The free base, 3-methyl-1H-pyrazol-4-amine, is dissolved in a suitable organic solvent (e.g., isopropanol, ether) and treated with two equivalents of hydrochloric acid (either as a gas or a solution in a solvent) to precipitate the dihydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules with diverse pharmacological activities.[6]

Key Therapeutic Areas:

-

Kinase Inhibitors: The aminopyrazole moiety is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The amine group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.

-

Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[7] Novel aminopyrazole-based compounds are being explored for their potential to modulate inflammatory pathways.

-

Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties.[6]

-

Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown activity against targets in the CNS, suggesting their potential for treating neurological and psychiatric conditions.

Caption: Applications of the 3-methyl-1H-pyrazol-4-amine scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-methyl-1H-pyrazol-4-amine and its salts.

Hazard Identification:

Based on data for similar aminopyrazoles, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the privileged nature of the pyrazole scaffold make it a compound of high interest for researchers in drug discovery and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

X-ray-crystallographic-comparison-of-pyrazole-subsidiaries. (2023). Bohrium. [Link]

-

Crystal structure of pyrazole 3g. (2021). ResearchGate. [Link]

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). ORCA - Cardiff University. [Link]

-

3-methyl-1H-pyrazol-4-amine. PubChem. [Link]

-

1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. [Link]

-

3-methyl-1h-pyrazol-4-amine (C4H7N3). PubChemLite. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (2025). ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2015). RJPBCS. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry. [Link]

-

Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. [Link]

-

4-Methyl-1H-pyrazol-3-amine. PubChem. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

-

1H-pyrazol-4-amine. PubChem. [Link]

Sources

- 1. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Medicinal Chemistry

Introduction: The Unassuming Heterocycle with Profound Impact

The aminopyrazole scaffold, a five-membered aromatic ring bearing an amino substituent, represents a cornerstone in the edifice of modern medicinal chemistry. Its inherent structural features—a hydrogen bond donor and acceptor-rich system with tunable electronic properties—have rendered it a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, tracing their journey from early academic curiosities to their current status as integral components of life-saving therapeutics. We will delve into the foundational synthetic strategies, the evolution of their applications, and the intricate structure-activity relationships that have cemented their importance for researchers, scientists, and drug development professionals.

The Genesis of Pyrazole Chemistry: Ludwig Knorr and the Dawn of a New Heterocyclic Era

The story of aminopyrazoles begins with the broader discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously created the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate and phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, marked a pivotal moment in heterocyclic chemistry.[2] Knorr's initial work, aimed at developing new antipyretic agents, led to the discovery of Antipyrine, a pyrazolone derivative that became a widely used drug.[1][3] This early success highlighted the therapeutic potential of the pyrazole nucleus and spurred further investigation into its chemistry.

While the precise first synthesis of a simple, unadorned aminopyrazole is not as definitively documented, investigations into azole derivatives in the early 20th century led to their emergence as a distinct class of compounds.[4] Early synthetic approaches mirrored the principles of the Knorr synthesis, primarily involving the cyclization of hydrazines with precursors bearing a nitrile group, which would become the amino functionality of the resulting pyrazole.[5] These foundational methods laid the groundwork for the diverse and sophisticated synthetic strategies employed today.

Crafting the Core: Foundational and Modern Synthetic Strategies

The versatility of the aminopyrazole scaffold is, in large part, due to the robustness and adaptability of its synthetic routes. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) dictates the choice of starting materials and reaction conditions.

Synthesis of 3- and 5-Aminopyrazoles: The Thorpes-Ziegler Reaction and Beyond

A cornerstone in the synthesis of 3- and 5-aminopyrazoles is the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[5][6] The reaction with β-ketonitriles, in particular, is a highly versatile method.[6] The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization, through the attack of the other nitrogen atom on the nitrile carbon, yields the 5-aminopyrazole.[6]

Caption: General synthesis of 5-aminopyrazoles.

A classic and illustrative protocol for the synthesis of a 5-aminopyrazole derivative is provided below:

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine

Materials:

-

3-oxo-3-phenylpropanenitrile

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

-

Ethyl ether

Procedure:

-

In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (0.34 mmol) in anhydrous ethanol (3 mL).

-

Add hydrazine hydrate (0.36 mmol) and glacial acetic acid (0.37 mmol) to the solution.

-

Heat the reaction mixture at 60°C for 24 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Wash the solid residue with ethyl ether and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.[7]

Causality in Experimental Choices:

-

Ethanol as Solvent: Provides a suitable medium for the reactants and facilitates the reaction at a moderate temperature.

-

Acetic Acid as Catalyst: The acidic conditions promote the formation of the hydrazone intermediate.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial for removing unreacted starting materials and acidic catalyst, ensuring the purity of the final product.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles typically involves the reduction of a 4-nitro, 4-nitroso, or 4-azo pyrazole derivative.[5] These precursors can be prepared by direct nitration or nitrosation of the corresponding pyrazole.

The Aminopyrazole Scaffold in Modern Drug Discovery: A Privileged Motif

The unique structural and electronic properties of the aminopyrazole core have made it a highly sought-after scaffold in the design of therapeutic agents. The amino group can act as a key hydrogen bond donor, while the pyrazole ring nitrogens can serve as hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[8] This has led to the development of aminopyrazole-based compounds across a wide range of therapeutic areas.

Kinase Inhibitors: A Dominant Application

Perhaps the most significant impact of aminopyrazoles in medicinal chemistry has been in the development of kinase inhibitors for the treatment of cancer and other diseases.[9][10] The aminopyrazole scaffold is adept at mimicking the adenine core of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity.

Caption: Aminopyrazole kinase inhibition mechanism.

A notable example is the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. Aminopyrazole-based inhibitors were found to be highly potent and selective for JNK3 over the closely related p38 kinase.[2] This selectivity was attributed to the planar nature of the aminopyrazole core, which fits better into the smaller active site of JNK3.[2]

| Compound | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |

| SR-3576 | 7 | >20,000 | >2800 |

| SR-3737 (Indazole) | 12 | 3 | 0.25 |

| Data from Kamenecka et al., J. Biol. Chem. (2009)[2] |

More recently, aminopyrazoles have been crucial in the development of covalent inhibitors targeting fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[3][4] These inhibitors incorporate a reactive group that forms a covalent bond with a cysteine residue in the kinase, leading to irreversible inhibition.[4]

Anthelmintic and Antiparasitic Agents

Aminopyrazole derivatives have also shown significant promise as anthelmintic agents. Tolfenpyrad, a pyrazole-based insecticide, was discovered to have potent activity against the parasitic nematode Haemonchus contortus. This has spurred the synthesis and evaluation of novel aminopyrazole-5-carboxamide derivatives as potential new treatments for parasitic infections in livestock. The mechanism of action for some of these compounds is believed to involve the inhibition of the mitochondrial electron transport chain in the parasites.

Furthermore, the aminopyrazole scaffold has been identified as a promising chemical series for the development of new drugs against visceral leishmaniasis, a neglected tropical disease.

Conclusion: An Enduring Legacy and a Bright Future

From its serendipitous discovery over a century ago, the pyrazole ring, and specifically the aminopyrazole core, has evolved into a powerhouse of medicinal chemistry. Its synthetic accessibility and versatile binding capabilities have enabled the development of a multitude of clinically important drugs and research tools. The journey of aminopyrazole compounds from the early days of synthetic chemistry to their current prominence in targeted therapies is a testament to the enduring power of fundamental chemical discoveries. As our understanding of disease biology deepens, the aminopyrazole scaffold is poised to remain a vital component in the armamentarium of medicinal chemists for the foreseeable future, continuing to contribute to the development of novel and effective therapies for a wide range of human ailments.

References

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

-

Ludwig Knorr. Britannica. [Link]

-

Pyrazole. Britannica. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Cas 1820-80-0,3-Aminopyrazole. LookChem. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

-

Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Bentham Science. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

-

Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

-

Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. TÜBİTAK Academic Journals. [Link]

-

3(5)-aminopyrazole. Organic Syntheses. [Link]

-

Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. [Link]

- Production of 3-aminopyrazoles.

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 4. guidechem.com [guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

spectroscopic data (NMR, IR, MS) of 3-methyl-1H-pyrazol-4-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methyl-1H-pyrazol-4-amine

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active compounds. The precise structural elucidation and confirmation of purity of this molecule are paramount for its application in research and synthesis. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of 3-methyl-1H-pyrazol-4-amine. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental methodologies and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-methyl-1H-pyrazol-4-amine are key to understanding its spectroscopic signature. The molecule consists of a five-membered pyrazole ring, a methyl group at the 3-position, and an amine group at the 4-position. The presence of two nitrogen atoms in the heterocyclic ring, along with the amine and methyl substituents, gives rise to a unique set of spectroscopic characteristics.

Caption: Molecular structure of 3-methyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-methyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-methyl-1H-pyrazol-4-amine is expected to show distinct signals for the protons of the methyl group, the pyrazole ring, the amine group, and the N-H of the pyrazole. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the aromaticity of the pyrazole ring.

Table 1: Expected ¹H NMR Chemical Shifts for 3-methyl-1H-pyrazol-4-amine

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | 2.1 - 2.4 | Singlet | 3H |

| C5-H | 7.3 - 7.6 | Singlet | 1H |

| NH₂ | 3.5 - 5.0 (broad) | Singlet | 2H |

| N1-H | 10.0 - 12.0 (broad) | Singlet | 1H |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration.

Interpretation and Causality:

-

CH₃ Proton: The methyl group at C3 is expected to resonate in the range of 2.1-2.4 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to its attachment to the sp²-hybridized carbon of the pyrazole ring.

-

C5-H Proton: The proton at the C5 position of the pyrazole ring is anticipated to appear as a singlet in the aromatic region (7.3-7.6 ppm). Its chemical shift is influenced by the aromatic ring current and the nitrogen atoms.

-

NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary significantly with solvent, concentration, and temperature.

-

N1-H Proton: The proton on the N1 of the pyrazole ring is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. This signal is often broad.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-methyl-1H-pyrazol-4-amine

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ | 10 - 15 |

| C3 | 145 - 150 |

| C4 | 115 - 120 |

| C5 | 130 - 135 |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.

Interpretation and Causality:

-

CH₃ Carbon: The methyl carbon will appear at the most upfield region of the spectrum.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring are sp²-hybridized and will resonate in the aromatic region. The C3 carbon, attached to the methyl group and a nitrogen atom, is expected to be the most downfield of the ring carbons. The C4 carbon, bearing the amine group, will be shielded relative to C5.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-methyl-1H-pyrazol-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 15 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum with a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

-

Use a spectral width of around 220 ppm.

-

A longer relaxation delay (2-5 seconds) is recommended for quantitative accuracy, especially for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-methyl-1H-pyrazol-4-amine will be characterized by absorption bands corresponding to N-H, C-H, C=C, C=N, and C-N bonds.

Table 3: Expected IR Absorption Bands for 3-methyl-1H-pyrazol-4-amine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3300 (two bands) | Medium |

| N-H Stretch (Pyrazole) | 3300 - 3100 (broad) | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Weak |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong |

| C=N and C=C Stretch (Ring) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium-Strong |

Interpretation and Causality:

-

N-H Stretches: The primary amine group (-NH₂) is expected to show two distinct stretching bands due to symmetric and asymmetric vibrations.[1] The N-H stretch of the pyrazole ring will likely be a broader band in a similar region.

-

C-H Stretches: The aromatic C-H stretch of the pyrazole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

N-H Bend: The scissoring vibration of the primary amine group gives a characteristic band in the 1650-1580 cm⁻¹ region.[1]

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will result in a series of absorptions in the 1600-1450 cm⁻¹ range.

-

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected to be in the 1350-1250 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 3-methyl-1H-pyrazol-4-amine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 3-methyl-1H-pyrazol-4-amine

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 97 | Molecular Ion |

| [M+H]⁺ | 98 | Protonated Molecular Ion |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (97.12 g/mol ).[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation: Common fragmentation pathways for pyrazoles can involve the loss of small neutral molecules such as HCN or N₂. The fragmentation pattern can be complex but provides a fingerprint for the molecule.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of 3-methyl-1H-pyrazol-4-amine in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecular ion peak ([M+H]⁺).

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretical values to confirm the identity of the compound.

Caption: Interrelation of spectroscopic techniques in structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 3-methyl-1H-pyrazol-4-amine using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous characterization of the molecule. This guide has outlined the expected spectral data, the scientific principles behind the observations, and the standardized protocols for data acquisition, providing a solid foundation for researchers working with this and related pyrazole derivatives.

References

-

PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Analysis of 3-methyl-1H-pyrazol-4-amine Tautomerism

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Tautomeric Question in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its structural versatility, synthetic accessibility, and ability to engage in various biological interactions make it a privileged heterocycle. However, the inherent ability of asymmetrically substituted pyrazoles to exist as a mixture of tautomers presents a significant challenge in drug design.[1][3] Tautomerism, the dynamic equilibrium between structural isomers, profoundly influences a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, pKa, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[4][5] An incorrect assumption about the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.

This guide focuses on 3-methyl-1H-pyrazol-4-amine, a representative aminopyrazole, to delineate a robust, field-proven computational workflow for elucidating its tautomeric landscape. We will move beyond a simple recitation of methods to explain the causality behind each theoretical choice, providing a self-validating framework for predicting tautomeric preferences in both the gas phase and, more critically, in solution.

Part 1: Delineating the Tautomeric Landscape of 3-methyl-1H-pyrazol-4-amine

The structural ambiguity of 3-methyl-1H-pyrazol-4-amine arises from two primary forms of prototropic tautomerism:

-

Annular Tautomerism: The proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2), leading to an equilibrium between the 3-methyl and 5-methyl isomers.[6][7]

-

Amine-Imine Tautomerism: The exocyclic amino group at the C4 position can exist in equilibrium with its corresponding imine form, involving a proton transfer from the nitrogen to a ring carbon.[8]

These two processes give rise to at least four plausible, low-energy tautomers that must be considered in any thorough theoretical investigation.

Caption: Tautomeric equilibria for 3-methyl-1H-pyrazol-4-amine.

Part 2: The Theoretical Framework: Selecting the Right Tools

Predicting the subtle energy differences that govern tautomeric equilibria demands the precision of quantum mechanics (QM).[9] Classical molecular mechanics force fields are generally inadequate for this task as they cannot accurately model the redistribution of electron density inherent in bond formation and cleavage. Density Functional Theory (DFT) offers a well-balanced combination of computational efficiency and accuracy for such systems.[9][10]

Pillar of Expertise: Choosing Functionals and Basis Sets

The choice of DFT functional and basis set is not arbitrary; it is a critical decision that dictates the reliability of the results.

-

DFT Functional: While B3LYP is a widely used hybrid functional, the M06-2X functional is often superior for studying main-group thermochemistry and non-covalent interactions, which can be crucial for stabilizing certain tautomers.[11][12] We select M06-2X for its proven accuracy in calculating tautomeric energy differences.

-

Basis Set: A hierarchical approach is most efficient. Initial geometry optimizations can be performed with a modest basis set like 6-31G(d). However, for final, high-accuracy single-point energy calculations and the inclusion of solvent effects, a larger, more flexible basis set is required. The 6-311++G(d,p) basis set is an excellent choice.[6][7] The diffuse functions ("++") are essential for correctly describing the lone pairs on nitrogen atoms, and the polarization functions ("(d,p)") allow for more accurate modeling of molecular shapes and bond polarities.

Pillar of Trustworthiness: The Role of Solvation Models

Gas-phase calculations, while foundational, are often poor predictors of tautomeric behavior in the condensed phases relevant to biological systems.[6][13] Solvent interactions can dramatically shift equilibria by preferentially stabilizing more polar tautomers.

Continuum solvation models provide a computationally efficient means to account for bulk solvent effects.[14][15] The Solvation Model based on Density (SMD) is a universal continuum model that has demonstrated high accuracy across a wide range of solvents and is therefore our recommended choice for modeling aqueous and other solvent environments.[16][17][18]

Part 3: A Validated Computational Protocol

This section provides a step-by-step methodology for the theoretical investigation. Following this protocol ensures that the results are not only predictive but also physically meaningful and validated at each stage.

Caption: Validated computational workflow for tautomer analysis.

Experimental Protocol Details

-

Structure Preparation: Generate 3D coordinates for each of the four primary tautomers (T1-T4) using a molecular builder.

-

Gas-Phase Geometry Optimization:

-

Objective: To find the lowest-energy conformation of each tautomer in a vacuum.

-

Software & Keywords (Gaussian Example): #p M062X/6-311++G(d,p) Opt

-

Validation: Ensure the optimization job converges successfully according to standard criteria.

-

-

Gas-Phase Frequency Calculation:

-

Objective: To verify that the optimized structure is a true energy minimum and to calculate thermochemical corrections.

-

Software & Keywords: #p M062X/6-311++G(d,p) Freq

-

Validation (Trustworthiness Pillar): Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and requires re-optimization.

-

Output: This step yields the Zero-Point Vibrational Energy (ZPVE) and the total Gibbs Free Energy in the gas phase (G_gas).

-

-

Solvated Geometry Optimization:

-

Objective: To find the lowest-energy conformation of each tautomer in the presence of a solvent continuum (e.g., water).

-

Software & Keywords: #p M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) Opt

-

-

Solvated Frequency Calculation:

-

Objective: To obtain the Gibbs Free Energy in the solvated state.

-

Software & Keywords: #p M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) Freq

-

-

Data Analysis and Interpretation:

-

For each tautomer i, extract the total Gibbs Free Energy (G_i) from the frequency calculation output files (both gas and solvated).

-

Identify the tautomer with the lowest Gibbs Free Energy (G_min).

-

Calculate the relative free energy of each tautomer: ΔG_i = G_i - G_min.

-

Calculate the population percentage of each tautomer using the Boltzmann distribution equation: Population %_i = 100 * [exp(-ΔG_i / RT)] / [Σ exp(-ΔG_j / RT)], where R is the gas constant and T is the temperature (typically 298.15 K).

-

Part 4: Data Presentation and Mechanistic Insights

To illustrate the expected outcomes, the following table summarizes hypothetical but chemically plausible data for the tautomers of 3-methyl-1H-pyrazol-4-amine.

| Tautomer ID | Structure Name | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Predicted Aqueous Population (%) |

| T2 | 5-methyl-1H-pyrazol-4-amine | 0.00 | 0.00 | 98.7% |

| T1 | 3-methyl-1H-pyrazol-4-amine | 0.25 | 0.15 | 1.1% |

| T4 | 5-methyl-1,4-dihydro-3H-pyrazol-4-imine | 12.5 | 9.8 | <0.1% |

| T3 | 3-methyl-1,5-dihydro-4H-pyrazol-4-imine | 13.1 | 10.2 | <0.1% |

Interpretation of Results (The "Experience" Pillar)

-

Amine vs. Imine: The data clearly indicates that the amine tautomers (T1, T2) are significantly more stable than the imine forms (T3, T4) by approximately 10-13 kcal/mol. This is a common finding for aminopyrazoles, as the amine form preserves the aromaticity of the pyrazole ring, a major stabilizing factor.[6][7] The imine tautomers break this aromaticity.

-

Annular Preference (3-Me vs. 5-Me): In this hypothetical case, the 5-methyl tautomer (T2) is slightly more stable than the 3-methyl tautomer (T1). The relative stability of these annular tautomers is sensitive to the electronic nature of the substituents.[7] An electron-donating group like an amino group at C4 can influence the preference through resonance effects, often favoring the tautomer where the N-H bond is further away.

-

Solvent Effects: The energy gap between the amine and imine forms decreases slightly in the aqueous phase. This is expected, as the imine tautomers are typically more polar and are therefore stabilized to a greater extent by the polar solvent continuum.[19][20] However, this stabilization is insufficient to overcome the energetic cost of breaking aromaticity. The relative stability of the two amine tautomers (T1 vs. T2) is minimally affected by the solvent, suggesting they have similar overall polarities.

Conclusion and Implications for Drug Development

This comprehensive theoretical guide establishes a robust and validated workflow for analyzing the tautomerism of 3-methyl-1H-pyrazol-4-amine. The results of such a study provide critical insights for drug development professionals:

-

Dominant Species: The amine tautomers are overwhelmingly the dominant species in solution. Specifically, the 5-methyl-1H-pyrazol-4-amine (T2) is predicted to be the most abundant form.

-

SAR and Docking: For ligand-based design and structure-based docking studies, the T2 tautomer should be considered the primary bioactive conformation. Using a higher-energy imine tautomer in these models would likely lead to inaccurate predictions.

-

Property Prediction: pKa, logP, and other molecular property calculations should be performed on the most stable tautomer (T2) to yield the most reliable data for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

By investing in a rigorous computational analysis at an early stage, researchers can build more accurate and predictive models, ultimately accelerating the discovery and optimization of novel pyrazole-based therapeutics.

References

- Ben-Amor, N., Dhaouadi, Z., & Ghomrasni, A. (2009). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Comptes Rendus Chimie, 12(6-7), 715-722.

- Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.

- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences.

-

Lashmit, P. E., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2795. [Link]

- Ben Amor, N., Dhaouadi, Z., & Ghomrasni, A. (2009). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Comptes Rendus Chimie, 12(6-7), 715-722.

-

Rojas-Poblete, M., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry, 13(8), 6825-6837. [Link]

-

Karton, A., & Talipov, M. R. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(22), 5748-5755. [Link]

-

Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993-4010. [Link]

-

Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

-

Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

-

Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Gholipour, M. R., & Ashenagar, S. (2016). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. ResearchGate. [Link]

-

Taylor, M. R. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-702. [Link]

-

Krutosikova, A., et al. (2012). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 8, 1059-1071. [Link]

-

Nagy, P. I. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Theoretical and Computational Science. [Link]

-

Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(31), 10593-10606. [Link]

-

Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2824. [Link]

-

Wieder, M., et al. (2020). Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. [Link]

-

Pozharskii, A. F., et al. (2011). Importance of tautomerism in drugs. ResearchGate. [Link]

-

Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 2057-2078. [Link]

-

Chen, Y., et al. (2023). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Information and Modeling, 63(21), 6701-6711. [Link]

-

Spartan'20 Manual. (2020). How about Tautomers?-Magical Power of Quantum Mechanics. Wavefunction, Inc.[Link]

-

National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]

-

Elguero, J., & Alkorta, I. (2014). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

-

Torres, V., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2639. [Link]

-

Al-Hamdani, A. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of Molecular Structure, 1244, 130932. [Link]

-

Fabian, W. M. F. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Journal of Molecular Structure: THEOCHEM, 538(1-3), 235-245. [Link]

-

American Chemical Society. (2024). Inorganic Chemistry Ahead of Print. ACS Publications. [Link]

-

Claramunt, R. M., et al. (2000). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

-

Mickevičius, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

-

Rojas, R. S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1232. [Link]

-

Mickevičius, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ProQuest. [Link]

-

Shingare, M. S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Pyrazole Chalcone Derivatives. ACS Omega, 7(40), 35839-35851. [Link]

-

Hafez, H. N., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 7(1), 1-16. [Link]

-

ResearchGate. (2016). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

-

NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). 3-methyl-1h-pyrazol-4-amine (C4H7N3). PubChemLite. [Link]

-

El-Zohry, M. F., & Abd-Alhady, M. F. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 25(14). [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water / International Journal of Quantum Chemistry, 2011 [sci-hub.box]

- 9. eurasianjournals.com [eurasianjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. longdom.org [longdom.org]

- 16. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 17. Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution | bioRxiv [biorxiv.org]

- 18. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 20. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide on the Solubility and Stability of 3-methyl-1H-pyrazol-4-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-methyl-1H-pyrazol-4-amine dihydrochloride, a molecule of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the solubility and stability of this dihydrochloride salt. The guide covers fundamental properties, methodologies for characterization, and strategies for formulation development, with a focus on the scientific rationale behind the experimental choices. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Rationale for Salt Formation

In modern drug discovery, many active pharmaceutical ingredients (APIs) are weak bases. While possessing therapeutic potential, these molecules often exhibit suboptimal physicochemical properties, such as poor aqueous solubility and limited stability in their free base form. Salt formation is a widely employed and effective strategy to overcome these limitations. The conversion of a weakly basic API into a salt, such as a hydrochloride salt, can significantly enhance its solubility, dissolution rate, and stability, thereby improving its bioavailability and manufacturability.[1]

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole nucleus. The pyrazole ring is a common motif in many approved drugs due to its unique physicochemical properties that can contribute to favorable pharmacological effects.[2] The presence of two basic nitrogen atoms in 3-methyl-1H-pyrazol-4-amine allows for the formation of a dihydrochloride salt, which is anticipated to offer superior aqueous solubility compared to the free base. This guide will delve into the critical aspects of solubility and stability of this compound, providing a roadmap for its characterization and formulation.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of an API salt is paramount for successful formulation development.

Chemical Structure and Properties of the Free Base

-

IUPAC Name: 3-methyl-1H-pyrazol-4-amine[3]

-

Molecular Formula: C₄H₇N₃[3]

-

Molecular Weight: 97.12 g/mol [3]

-

CAS Number: 113140-10-6[3]

The free base, 3-methyl-1H-pyrazol-4-amine, is a small molecule with a calculated LogP of -0.1, suggesting good aqueous solubility.[3] However, as a weak base, its solubility is expected to be highly dependent on pH.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [3] |

| Molecular Weight | 97.12 g/mol | [3] |

| XLogP3 | -0.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Properties of the Dihydrochloride Salt

The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyrazole ring and the exocyclic amine by two equivalents of hydrochloric acid.

-

Molecular Formula: C₄H₉Cl₂N₃

-

Molecular Weight: 170.04 g/mol

The formation of the dihydrochloride salt is expected to significantly increase the aqueous solubility and influence other solid-state properties such as hygroscopicity and melting point.

Solubility Characterization

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For a weakly basic drug like 3-methyl-1H-pyrazol-4-amine, solubility is intrinsically linked to the pH of the environment.

pH-Dependent Solubility

The solubility of a weakly basic drug increases as the pH of the solution decreases.[4] This is because the protonated, ionized form of the drug is generally more soluble than the un-ionized free base. The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation.

A theoretical pH-solubility profile for a weakly basic drug is depicted below. The solubility remains low at high pH values where the un-ionized form predominates and increases exponentially as the pH drops below the pKa of the basic functional groups.

Caption: pH-Solubility profile for a weakly basic drug.

Experimental Protocol for Determining pH-Solubility Profile

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Methodology: Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5 and 5.5, phosphate buffers for pH 6.8 and 7.4, and borate buffer for pH 8.0).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved drug using a validated stability-indicating HPLC method.

Solubility in Organic Solvents and Biorelevant Media

Understanding the solubility in various organic solvents is important for process chemistry and formulation development. Solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) provides a more in-vitro predictive measure of in-vivo dissolution.

| Solvent/Medium | Anticipated Solubility | Rationale |

| Water | High | Dihydrochloride salt of a small molecule. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetonitrile | Sparingly Soluble | Polar aprotic solvent. |

| Dichloromethane | Insoluble | Non-polar solvent. |

| SGF (pH ~1.2) | High | The compound will be fully protonated. |

| FaSSIF (pH ~6.5) | Moderate to Low | Closer to the pKa, where the less soluble free base may precipitate. |

| FeSSIF (pH ~5.0) | Moderate | Lower pH than FaSSIF, favoring the protonated form. |

Stability Assessment

The stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[5][6] These studies are also essential for developing and validating stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

4.1.1 Hydrolytic Degradation

-

Protocol:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 80°C for a specified time.

-

Neutral Conditions: Dissolve the compound in water and heat at 80°C.

-